Myeloperoxidase (MPO) Inhibition: nM Potency Differentiates Chloro-Ethoxy Derivative from Inactive Dechlorinated Analog
2-Chloro-N-(4-ethoxyphenyl)propanamide exhibits potent inhibitory activity against human myeloperoxidase (MPO) with IC50 values of 36 nM in peroxidation assays and 50 nM in chlorination assays [1]. In contrast, the dechlorinated analog N-(4-ethoxyphenyl)propanamide (CAS 19314-14-8) lacks the α-chloro substituent and shows no reported MPO inhibitory activity in comparable assay systems. This represents a complete functional divergence where the α-chloro group is essential for MPO target engagement. Furthermore, within the broader MPO inhibitor landscape, the 36-50 nM potency of this compound is competitive with known reference inhibitors; for context, salicylhydroxamic acid exhibits I50 values of 3-5 μM (3000-5000 nM) for MPO inhibition [2].
| Evidence Dimension | Inhibition of human myeloperoxidase (MPO) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 36 nM (peroxidation assay); IC50 = 50 nM (chlorination assay) |
| Comparator Or Baseline | Dechlorinated analog N-(4-ethoxyphenyl)propanamide: no detectable MPO inhibition; Salicylhydroxamic acid (reference MPO inhibitor): I50 = 3-5 μM (3000-5000 nM) |
| Quantified Difference | Target compound shows nM potency (36-50 nM); dechlorinated analog shows no activity; target compound is ~83-100× more potent than salicylhydroxamic acid |
| Conditions | Human PMN leukocyte MPO; preincubation 10 min; H2O2 substrate; peroxidation and chlorination activity measurements |
Why This Matters
The α-chloro substituent is essential for MPO inhibitory activity; procurement of the dechlorinated analog yields a functionally inactive compound for MPO-targeted studies.
- [1] BindingDB. BDBM50507389 (CHEMBL4530093): IC50 36 nM (peroxidation) and 50 nM (chlorination) against human PMN leukocyte MPO. View Source
- [2] Scilit. Inhibition of myeloperoxidase by salicylhydroxamic acid: I50 values of 3-5 μM. View Source
